molecular formula C11H22O3 B1197807 Methyl 10-hydroxydecanoate CAS No. 2640-94-0

Methyl 10-hydroxydecanoate

Cat. No.: B1197807
CAS No.: 2640-94-0
M. Wt: 202.29 g/mol
InChI Key: NFJQGHRDVMDLKM-UHFFFAOYSA-N
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Description

Methyl 10-hydroxydecanoate: is an organic compound with the molecular formula C₁₁H₂₂O₃ . It is a methyl ester derivative of 10-hydroxydecanoic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals. It appears as a colorless to slightly yellow liquid and is soluble in common organic solvents such as ethanol, chloroform, and acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 10-hydroxydecanoate is typically synthesized through the esterification of 10-hydroxydecanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally involve heating the mixture under reflux to drive the esterification to completion .

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar esterification process but is optimized for larger volumes. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 10-hydroxydecanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form primary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 10-hydroxydecanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fatty acids and esters.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for bioactive molecules.

    Industry: It is used in the production of polymers, lubricants, and surfactants

Mechanism of Action

The mechanism of action of methyl 10-hydroxydecanoate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation through various pathways such as oxidation, reduction, and substitution. In biological systems, its effects are mediated through interactions with cellular components, potentially affecting membrane integrity and enzyme activity. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Uniqueness: Methyl 10-hydroxydecanoate is unique due to the presence of the hydroxyl group, which imparts specific reactivity and properties. This hydroxyl group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 10-hydroxydecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJQGHRDVMDLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334294
Record name Methyl 10-hydroxydecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2640-94-0
Record name Methyl 10-hydroxydecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: While the exact mechanism of action isn't fully detailed in the study [], the research demonstrates that 10-OHC10CH3 likely enhances the permeability of intestinal epithelial cells. This allows larger molecules, which normally struggle to pass through, to be absorbed more easily. The study shows 10-OHC10CH3 significantly increased the permeability of fluorescent dextrans of various sizes (4 kDa, 10 kDa, and 40 kDa) across Caco-2 monolayers, a model for intestinal absorption []. Further research is needed to elucidate the specific interactions between 10-OHC10CH3 and the cell membrane components responsible for this enhanced permeability.

A: The study found that blending 10-OHC10CH3 with polyethylene glycols (PEGs) of varying molecular weights (200-1000 Da) further improved its ability to enhance the transport of molecules across the intestinal barrier []. Notably, the enhancement effect was greater with increasing PEG molecular weight, with PEG 1000 showing the most significant improvement. This suggests that the formation of liquid dispersions with specific PEGs can optimize the presentation and interaction of 10-OHC10CH3 with the intestinal lining, leading to superior permeation enhancement.

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